molecular formula C24H29N3O5 B11085383 3-(2-Hydroxy-3-{[3-(piperidin-1-ylcarbonyl)naphthalen-2-yl]oxy}propyl)-5,5-dimethylimidazolidine-2,4-dione

3-(2-Hydroxy-3-{[3-(piperidin-1-ylcarbonyl)naphthalen-2-yl]oxy}propyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B11085383
M. Wt: 439.5 g/mol
InChI Key: KSACHZWXBFKHEO-UHFFFAOYSA-N
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Description

3-(2-HYDROXY-3-{[3-(PIPERIDINOCARBONYL)-2-NAPHTHYL]OXY}PROPYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXY-3-{[3-(PIPERIDINOCARBONYL)-2-NAPHTHYL]OXY}PROPYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the naphthyl group: This step involves the coupling of the imidazole derivative with a naphthyl compound, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the piperidine moiety: This is typically done through nucleophilic substitution reactions, where the piperidine ring is introduced to the naphthyl group.

    Hydroxylation and final modifications: The hydroxyl group is introduced through selective oxidation reactions, and final modifications are made to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXY-3-{[3-(PIPERIDINOCARBONYL)-2-NAPHTHYL]OXY}PROPYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and naphthyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols or amines.

Scientific Research Applications

3-(2-HYDROXY-3-{[3-(PIPERIDINOCARBONYL)-2-NAPHTHYL]OXY}PROPYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXY-3-{[3-(PIPERIDINOCARBONYL)-2-NAPHTHYL]OXY}PROPYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-HYDROXY-3-{[3-(PIPERIDINOCARBONYL)-2-NAPHTHYL]OXY}PROPYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE: shares similarities with other imidazole derivatives, such as:

Uniqueness

What sets 3-(2-HYDROXY-3-{[3-(PIPERIDINOCARBONYL)-2-NAPHTHYL]OXY}PROPYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

3-[2-hydroxy-3-[3-(piperidine-1-carbonyl)naphthalen-2-yl]oxypropyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C24H29N3O5/c1-24(2)22(30)27(23(31)25-24)14-18(28)15-32-20-13-17-9-5-4-8-16(17)12-19(20)21(29)26-10-6-3-7-11-26/h4-5,8-9,12-13,18,28H,3,6-7,10-11,14-15H2,1-2H3,(H,25,31)

InChI Key

KSACHZWXBFKHEO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(COC2=CC3=CC=CC=C3C=C2C(=O)N4CCCCC4)O)C

Origin of Product

United States

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